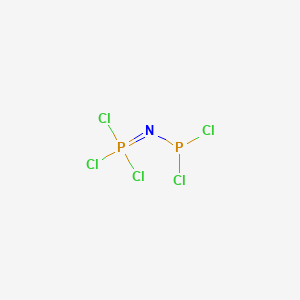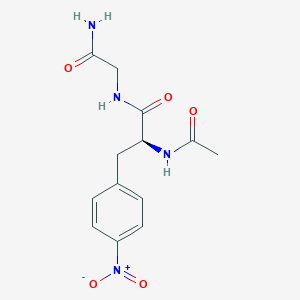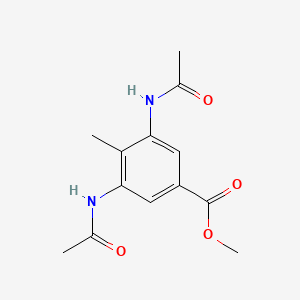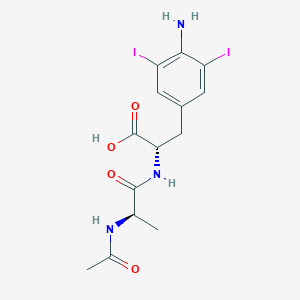
N-(Dichlorophosphanyl)phosphorimidic trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dichlorophosphanyl)phosphorimidic trichloride is a compound with the molecular formula Cl5NOP2. It is a stable fundamental substance of neutral linear chlorophosphazenes. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Dichlorophosphanyl)phosphorimidic trichloride can be synthesized through various reactions. . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phosphorus pentachloride and ammonia. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dichlorophosphanyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as alcohols, phenols, and amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, phenols, dialkylamines, and diethylaminotrimethylsilane. These reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alcohols and phenols can lead to the formation of substituted phosphorimidic compounds .
Wissenschaftliche Forschungsanwendungen
N-(Dichlorophosphanyl)phosphorimidic trichloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which N-(Dichlorophosphanyl)phosphorimidic trichloride exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can form stable complexes with nucleophiles, leading to the formation of new chemical bonds and the alteration of molecular structures . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Dichlorophosphanyl)phosphorimidic trichloride include other chlorophosphazenes and phosphorimidic compounds. Examples include:
Uniqueness
This compound is unique due to its specific molecular structure and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes with nucleophiles sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61499-76-1 |
|---|---|
Molekularformel |
Cl5NP2 |
Molekulargewicht |
253.2 g/mol |
IUPAC-Name |
trichloro(dichlorophosphanylimino)-λ5-phosphane |
InChI |
InChI=1S/Cl5NP2/c1-7(2)6-8(3,4)5 |
InChI-Schlüssel |
NHTMYQCWNYVABS-UHFFFAOYSA-N |
Kanonische SMILES |
N(=P(Cl)(Cl)Cl)P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)

![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)


![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)


